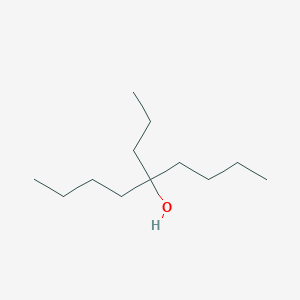
2-(Biphenyl-4-ylamino)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-ylamino)cyclohexanone is an organic compound characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a cyclohexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-ylamino)cyclohexanone typically involves the reaction of biphenyl-4-amine with cyclohexanone under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and improve the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-ylamino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-ylamino)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-ylamino)cyclohexanone involves its interaction with specific molecular targets. The biphenyl group allows for strong binding to hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate protein function, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog with a single ketone group.
Biphenyl-4-amine: Lacks the cyclohexanone moiety but shares the biphenyl and amino groups.
2-Aminocyclohexanone: Similar structure but without the biphenyl group.
Uniqueness
2-(Biphenyl-4-ylamino)cyclohexanone is unique due to the combination of the biphenyl and cyclohexanone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propiedades
Número CAS |
5425-58-1 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-(4-phenylanilino)cyclohexan-1-one |
InChI |
InChI=1S/C18H19NO/c20-18-9-5-4-8-17(18)19-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17,19H,4-5,8-9H2 |
Clave InChI |
STSGQTCEDGWLEE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)

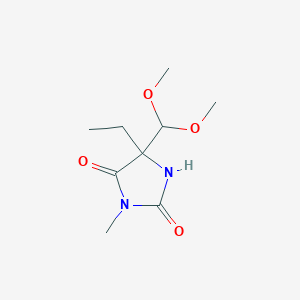
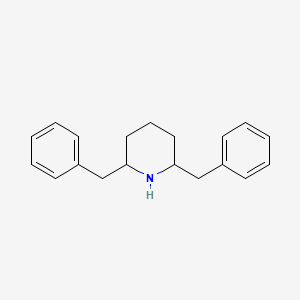
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
![N-(2,4-dimethylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B14732895.png)
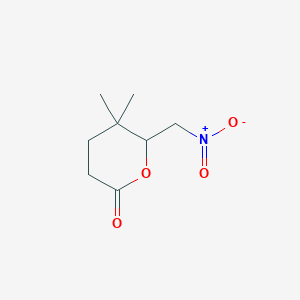
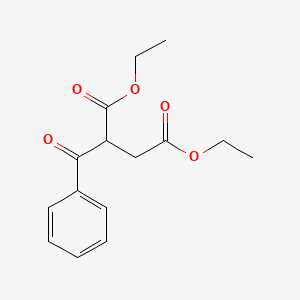

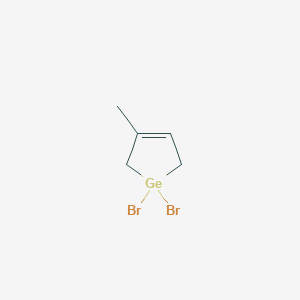

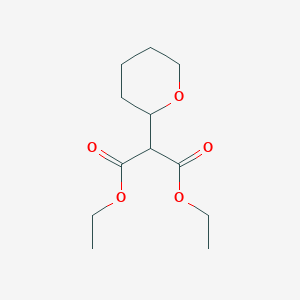
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
